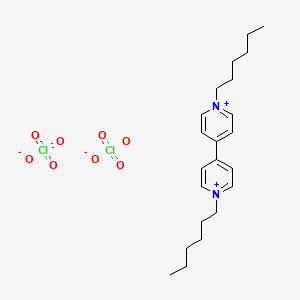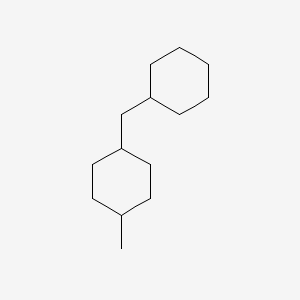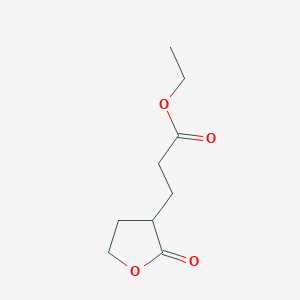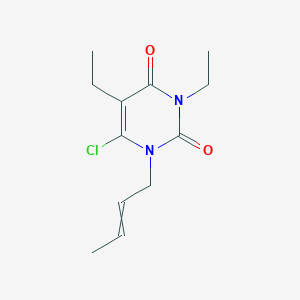
3-Methyl-4-(2-methylpropoxy)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(2-methylpropoxy)butanal is an organic compound that belongs to the class of aldehydes. Aldehydes are characterized by the presence of a carbonyl group (C=O) bonded to at least one hydrogen atom. This compound is notable for its branched structure, which includes a butanal backbone with a methyl group and a 2-methylpropoxy group attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-methylpropoxy)butanal can be achieved through various organic reactions. One common method involves the reaction of 3-methylbutanal with 2-methylpropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to form the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial for achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(2-methylpropoxy)butanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various addition products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Nucleophilic Addition: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: 3-Methyl-4-(2-methylpropoxy)butanoic acid.
Reduction: 3-Methyl-4-(2-methylpropoxy)butanol.
Nucleophilic Addition: Various alcohols or other addition products depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-4-(2-methylpropoxy)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of fragrances and flavor compounds due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(2-methylpropoxy)butanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is central to its biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbutanal: A simpler aldehyde with a similar structure but lacking the 2-methylpropoxy group.
2-Methylbutanal: Another branched aldehyde with a different substitution pattern.
2-Methylpropyl aldehyde: Contains the 2-methylpropoxy group but with a different carbon backbone.
Uniqueness
3-Methyl-4-(2-methylpropoxy)butanal is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or odor profiles are desired.
Propriétés
Numéro CAS |
52910-59-5 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
3-methyl-4-(2-methylpropoxy)butanal |
InChI |
InChI=1S/C9H18O2/c1-8(2)6-11-7-9(3)4-5-10/h5,8-9H,4,6-7H2,1-3H3 |
Clé InChI |
VNDJZMVTUNWPBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCC(C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


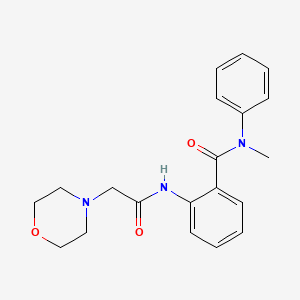

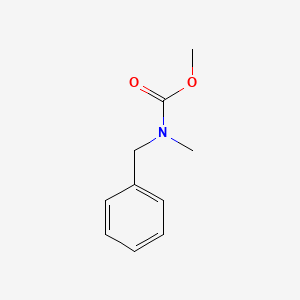

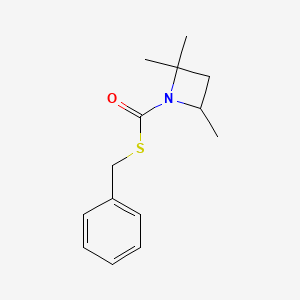
silane](/img/structure/B14632940.png)
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
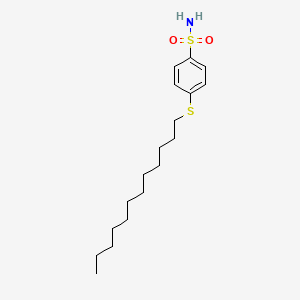
![1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol](/img/structure/B14632957.png)
![1-[3,4-Dimethoxy-5-(methoxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14632958.png)
